Cas no 138324-82-0 ((2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate)

(2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-Pyrrolidinedicarboxylic acid 2-methyl 1-[(4-nitrophenyl)methyl]ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 2-methyl1-[(4-nitrophenyl)methyl] ester, (2S,4R)-
- 2-O-methyl 1-O-[(4-nitrophenyl)methyl] (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate
- SCHEMBL7807884
- AKOS016012115
- O2-methyl O1-[(4-nitrophenyl)methyl] (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate
- (2S, 4R)-4-methanesulfonyloxy-2-methoxycarbonyl-1-p-nitrobenzyloxycarbonylpyrrolidine
- OXWCBZKPNXELFY-OLZOCXBDSA-N
- 138324-82-0
- (2S,4R)-2-Methyl1-(4-nitrobenzyl)4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1,2-Pyrrolidinedicarboxylic acid, 4-[(Methylsulfonyl)oxy]-, 2-Methyl 1-[(4-nitrophenyl)Methyl] ester
- 2-METHYL 1-(4-NITROPHENYL)METHYL (2S,4R)-4-(METHANESULFONYLOXY)PYRROLIDINE-1,2-DICARBOXYLATE
- 2-methyl 1-(4-nitrobenzyl) (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- (2s,4r)-1-p-nitrobenzyloxycarbonyl-4-methanesulfonyloxypyrrolidine-2-carboxylic acid methyl ester
- 2-Methyl 1-[(4-nitrophenyl)methyl] (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
- (2S,4R)-4-methanesulfonyloxy-2-methoxycarbonyl-1-p-nitrobenzyloxycarbonylpyrrolidine
- DTXSID70720102
- 1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 2-methyl 1-[(4-nitrophenyl)methyl] ester, (2S,4R)-
-
- Inchi: InChI=1S/C15H18N2O9S/c1-24-14(18)13-7-12(26-27(2,22)23)8-16(13)15(19)25-9-10-3-5-11(6-4-10)17(20)21/h3-6,12-13H,7-9H2,1-2H3/t12-,13+/m1/s1
- InChI Key: OXWCBZKPNXELFY-OLZOCXBDSA-N
- SMILES: COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C
Computed Properties
- Exact Mass: 402.07334
- Monoisotopic Mass: 402.07330133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 153Ų
Experimental Properties
- PSA: 142.35
(2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109007295-1g |
(2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate |
138324-82-0 | 95% | 1g |
$615.44 | 2022-04-02 | |
Chemenu | CM198534-1g |
2-methyl 1-(4-nitrobenzyl) (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate |
138324-82-0 | 95% | 1g |
$729 | 2021-06-09 | |
Chemenu | CM198534-1g |
2-methyl 1-(4-nitrobenzyl) (2S,4R)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate |
138324-82-0 | 95% | 1g |
$729 | 2023-03-07 |
(2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate Related Literature
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on (2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
Introduction to (2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate (CAS No. 138324-82-0) and Its Emerging Applications in Chemical Biology
{(2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate, identified by its CAS number 138324-82-0, represents a structurally complex and functionally intriguing molecule that has garnered significant attention in the field of chemical biology. This compound belongs to a class of pyrrolidine derivatives, which are widely recognized for their diverse pharmacological properties and potential therapeutic applications. The unique stereochemistry defined by the (2S,4R) configuration, coupled with the presence of multiple functional groups such as the (methylsulfonyl)oxy moiety and the 4-nitrobenzyl substituent, endows this molecule with distinct chemical and biological characteristics that make it a promising candidate for further investigation.
The synthesis of such intricate molecules typically requires sophisticated organic chemistry techniques, including stereoselective reactions and protective group strategies. The presence of both carboxylate groups and a nitro group in the aromatic ring suggests that this compound may exhibit both hydrophilic and lipophilic properties, which could be exploited for drug delivery systems or membrane interactions. Additionally, the methylsulfonyl group is known to enhance metabolic stability and bioavailability, making it a desirable feature in drug design.
In recent years, there has been a growing interest in pyrrolidine derivatives as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The specific configuration of (2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate may confer unique interactions with biological targets, potentially leading to novel mechanisms of action. For instance, studies have demonstrated that pyrrolidine-based molecules can modulate enzyme activity by binding to specific pockets or allosteric sites.
One of the most compelling aspects of this compound is its potential as a tool compound in biochemical research. The precise stereochemistry allows researchers to investigate the importance of chirality in biological systems. Furthermore, the presence of multiple functional groups provides opportunities for derivatization, enabling the creation of libraries of analogs with tailored properties. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.
Recent advancements in computational chemistry have accelerated the process of virtual screening and molecular docking studies. These techniques can predict how (2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate interacts with biological targets such as enzymes and receptors. By leveraging these computational tools, researchers can prioritize which compounds are most likely to exhibit desired biological activity, thereby streamlining the drug discovery pipeline.
The pharmaceutical industry has increasingly adopted innovative approaches to optimize drug candidates. One such approach is the use of biocatalysis to improve synthetic routes and enhance enantioselectivity. Given the complexity of this molecule, biocatalytic methods could potentially offer a more efficient and sustainable route to its production compared to traditional synthetic strategies.
Another area where this compound shows promise is in its potential application as an intermediate in the synthesis of more complex therapeutic agents. The modular nature of its structure allows for facile modifications at various positions without disrupting the core scaffold. This flexibility is crucial in medicinal chemistry where subtle changes can significantly impact potency and selectivity.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling such complex molecules. The synthesis and purification processes must be rigorously controlled to meet standards required for preclinical and clinical studies. Advances in analytical techniques have enabled more accurate characterization of these compounds, ensuring their quality and consistency.
The environmental impact of chemical synthesis is also a growing concern in modern drug development. Green chemistry principles emphasize reducing waste and hazardous byproducts while improving efficiency. Researchers are exploring alternative solvents and catalytic systems that minimize environmental footprint without compromising yield or purity.
In conclusion,(2S,4R)-2-Methyl 1-(4-nitrobenzyl) 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate (CAS No. 138324-82-0) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique stereochemistry and functional groups make it a valuable asset in chemical biology research and drug discovery efforts aimed at addressing unmet medical needs.
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